ethyl 2-({5-[(E)-1-naphthylmethylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylate
Description
The compound "ethyl 2-({5-[(E)-1-naphthylmethylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylate" is a heterocyclic derivative combining pyrimidine and thiazole moieties with a naphthylmethylidene substituent. The naphthyl group likely enhances hydrophobic interactions in biological systems, while the pyrimidine-thiazole core may contribute to hydrogen bonding and π-π stacking, critical for target binding .
Properties
IUPAC Name |
ethyl 2-[(E)-[(5E)-5-(naphthalen-1-ylmethylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino]-6-oxo-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O4S/c1-2-29-19(28)15-11-22-20(23-17(15)26)25-21-24-18(27)16(30-21)10-13-8-5-7-12-6-3-4-9-14(12)13/h3-11H,2H2,1H3,(H2,22,23,24,25,26,27)/b16-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIWTWMRPDZRBCM-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(NC1=O)N=C2NC(=O)C(=CC3=CC=CC4=CC=CC=C43)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CN=C(NC1=O)/N=C/2\NC(=O)/C(=C\C3=CC=CC4=CC=CC=C43)/S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural Comparison of Ethyl Pyrimidine Carboxylate Derivatives
- Substituent Effects: The naphthyl group in the target compound introduces steric bulk and extended conjugation compared to the trimethoxybenzylidene group in or the pyrazole in . This may reduce solubility but enhance binding to hydrophobic pockets in enzymes or receptors.
Pharmacological Implications
Pyrimidine-thiazole hybrids are studied for diverse bioactivities:
Chemoinformatic Similarity
Using binary fingerprint-based similarity coefficients (e.g., Tanimoto index), the target compound would exhibit moderate similarity to and due to shared pyrimidine-thiazole cores but lower similarity due to divergent substituents . Such comparisons aid in virtual screening for drug discovery .
Q & A
Q. What are the key steps for synthesizing this compound with high yield and purity?
The synthesis involves multi-step reactions, including cyclization and condensation. For example, refluxing precursors (e.g., substituted thiazolo-pyrimidines) with aldehydes in a 1:1 acetic acid/anhydride mixture under sodium acetate catalysis can yield the target compound. Yield optimization (e.g., ~78% as reported) requires precise control of reaction time (8–10 hours) and stoichiometric ratios. Recrystallization from ethyl acetate/ethanol (3:2) ensures purity .
Q. How can spectroscopic methods validate the compound’s structural conformation?
X-ray crystallography is critical for confirming the puckered pyrimidine ring and dihedral angles (e.g., 80.94° between thiazolopyrimidine and naphthyl groups). NMR and IR complement crystallography by identifying functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). Discrepancies between computational and experimental data should be resolved via iterative refinement of hydrogen placement in riding models .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Use kinase inhibition assays (e.g., ATP-binding pocket competition) or anti-inflammatory models (e.g., COX-2 inhibition). Compare results with structurally similar thiazolidinones or pyrimidine derivatives, which have shown kinase IC₅₀ values in the nanomolar range .
Advanced Research Questions
Q. How can computational methods predict reactivity or optimize reaction pathways?
Quantum mechanical calculations (e.g., DFT) model transition states and reaction intermediates. For instance, ICReDD’s approach combines quantum chemistry with information science to narrow experimental conditions, reducing trial-and-error by 40–60% . AI-driven platforms like COMSOL Multiphysics enable virtual screening of solvent effects or catalyst performance .
Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?
If NMR suggests planar geometry but crystallography reveals puckering, re-examine dynamic effects (e.g., solvent-induced conformational flexibility). Use variable-temperature NMR to probe ring-flipping or employ molecular dynamics simulations to assess stability .
Q. How to design a multi-step synthesis with orthogonal functional group protection?
Example workflow:
- Protect amine groups with Boc (tert-butoxycarbonyl) during thiazole formation.
- Deprotect under acidic conditions (e.g., TFA) before introducing the naphthylmethylidene group.
- Monitor intermediates via LC-MS to avoid side reactions. This approach mirrors methodologies for related tetrahydropyrimidines .
Q. What experimental controls ensure reproducibility in heterogeneous reaction systems?
- Use internal standards (e.g., deuterated analogs) in NMR.
- Standardize solvent purity (e.g., anhydrous acetic acid for condensation steps).
- Replicate crystal growth conditions (slow evaporation at 298 K) to achieve consistent unit cell parameters .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
